molecular formula C14H10O6S2 B13758305 5,5'-Dithiodisalicylic acid CAS No. 24619-05-4

5,5'-Dithiodisalicylic acid

Cat. No.: B13758305
CAS No.: 24619-05-4
M. Wt: 338.4 g/mol
InChI Key: IPIOEZKHDKHTNT-UHFFFAOYSA-N
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Description

5,5’-Dithiodisalicylic acid is an organic compound with the molecular formula C14H10O6S2. It is also known as 3,3′-dithiobis[6-hydroxybenzoic acid]. This compound is characterized by the presence of two salicylic acid moieties linked by a disulfide bond. It is a derivative of salicylic acid and has unique properties due to the presence of the disulfide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Dithiodisalicylic acid typically involves the oxidation of 5-mercaptosalicylic acid. One common method is to react 5-mercaptosalicylic acid with an oxidizing agent such as iodine or hydrogen peroxide in an alkaline medium. The reaction proceeds as follows:

2C7H6O3S+I2C14H10O6S2+2HI2 \text{C}_7\text{H}_6\text{O}_3\text{S} + \text{I}_2 \rightarrow \text{C}_{14}\text{H}_{10}\text{O}_6\text{S}_2 + 2 \text{HI} 2C7​H6​O3​S+I2​→C14​H10​O6​S2​+2HI

Industrial Production Methods

Industrial production methods for 5,5’-Dithiodisalicylic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5,5’-Dithiodisalicylic acid undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The hydroxyl groups can participate in esterification and etherification reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Dithiothreitol, sodium borohydride.

    Substitution: Acyl chlorides, alkyl halides.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Esters, ethers.

Scientific Research Applications

5,5’-Dithiodisalicylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other organic compounds.

    Biology: Employed in studies of disulfide bond formation and reduction in proteins.

    Medicine: Investigated for its potential antioxidant properties and its role in drug delivery systems.

    Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 5,5’-Dithiodisalicylic acid is primarily related to its ability to undergo redox reactions. The disulfide bond can be reduced to form thiols, which can then participate in further chemical reactions. This redox activity is crucial in biological systems, where disulfide bonds play a key role in protein folding and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Dithiodipropionic acid
  • Dithiodiglycolic acid
  • 5,5’-Dithio-bis(2-nitrobenzoic acid)
  • Dithiodibutyric acid
  • 2,2’-Dithiodisalicylic acid

Uniqueness

5,5’-Dithiodisalicylic acid is unique due to its specific structure, which includes two salicylic acid moieties linked by a disulfide bond. This structure imparts distinct chemical and biological properties, making it valuable in various applications, particularly in redox chemistry and protein studies.

Properties

CAS No.

24619-05-4

Molecular Formula

C14H10O6S2

Molecular Weight

338.4 g/mol

IUPAC Name

5-[(3-carboxy-4-hydroxyphenyl)disulfanyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C14H10O6S2/c15-11-3-1-7(5-9(11)13(17)18)21-22-8-2-4-12(16)10(6-8)14(19)20/h1-6,15-16H,(H,17,18)(H,19,20)

InChI Key

IPIOEZKHDKHTNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SSC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O

Origin of Product

United States

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